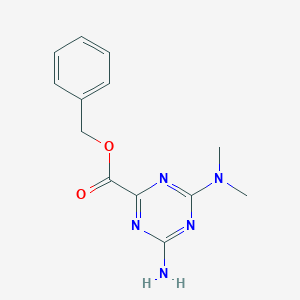
4-(3-Bromo-5-fluorophenyl)piperazin-1-ol
Overview
Description
4-(3-Bromo-5-fluorophenyl)piperazin-1-ol is a chemical compound that belongs to the class of substituted piperazines. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a hydroxyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-fluoroaniline and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate or cesium carbonate.
Procedure: The 3-bromo-5-fluoroaniline is reacted with piperazine under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-fluorophenyl)piperazin-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group on the piperazine ring can be oxidized to form a ketone or reduced to form an alkane.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation and reduction reactions can yield ketones or alkanes, respectively.
Scientific Research Applications
4-(3-Bromo-5-fluorophenyl)piperazin-1-ol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of biological pathways and as a probe for investigating receptor-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: In the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
4-(3-Bromo-5-fluorophenyl)piperazin-1-ol can be compared with other similar compounds, such as:
4-(3-Chloro-5-fluorophenyl)piperazin-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
4-(3-Bromo-5-methylphenyl)piperazin-1-ol: Similar structure but with a methyl group instead of a fluorine atom.
4-(3-Bromo-5-fluorophenyl)piperazine: Similar structure but without the hydroxyl group on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-4-hydroxypiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14(15)4-2-13/h5-7,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZIKSPJWZGTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC(=C2)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
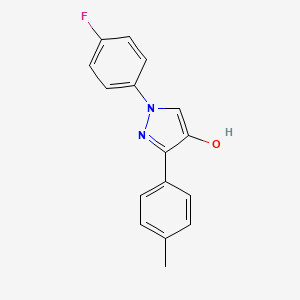
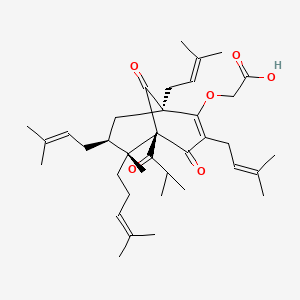
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)
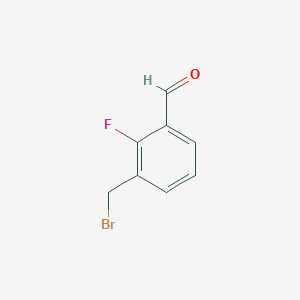
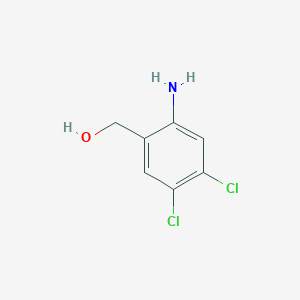
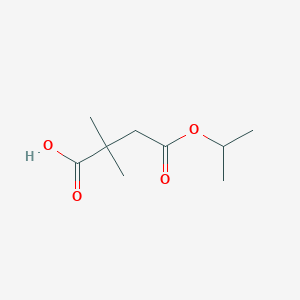
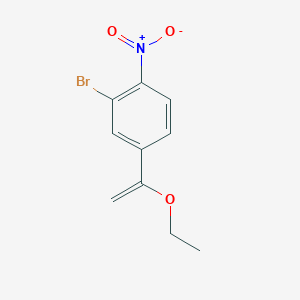
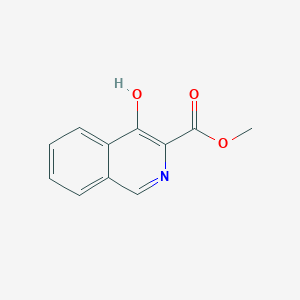
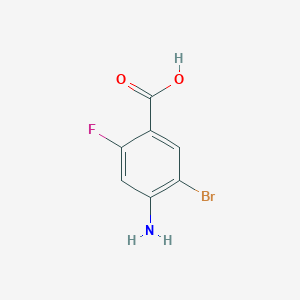
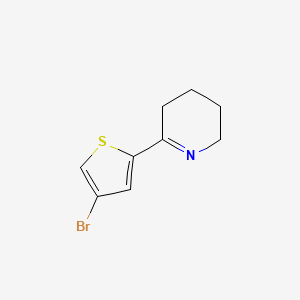
![BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE](/img/structure/B1381219.png)

